molecular formula C23H26N4O4S B2533542 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688054-99-1

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No. B2533542
CAS RN: 688054-99-1
M. Wt: 454.55
InChI Key: DDUPUJYUGGGCKA-UHFFFAOYSA-N
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Description

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazolinones and their derivatives are synthesized through various chemical reactions, involving key intermediates and reactants to achieve specific structural features. For instance, the reaction of anthranilamide with isocyanates has been utilized to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other derivatives, demonstrating the versatility of this scaffold in generating novel compounds with potential biological activities (Chern et al., 1988).

Antitumor Activity

Quinazolinone derivatives have shown significant antitumor activity in various studies. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, displayed broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Another study synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, revealing high anti-monoamine oxidase and antitumor activity, highlighting the therapeutic potential of these compounds (Markosyan et al., 2015).

Antimicrobial Activity

Quinazolinone derivatives also exhibit antimicrobial properties. A study reported the synthesis and biological activity of new 3(4H)-quinazolinone derivatives, some of which demonstrated high antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (El-Shenawy, 2017).

Bioactivity and Molecular Docking Studies

The bioactivities of quinazolinone derivatives are further elucidated through molecular docking studies, which help in understanding their interaction with biological targets. For instance, synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds demonstrated extensive-spectrum antitumor efficiency, with molecular docking revealing potential mechanisms of action (Mohamed et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves the reaction of 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline, followed by the reaction of the resulting intermediate with 3-(diethylamino)propionyl chloride." "Starting Materials": [ "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine", "N-(3-bromopropyl)-N-ethylaniline", "3-(diethylamino)propionyl chloride" ] "Reaction": [ "Step 1: React 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine with N-(3-bromopropyl)-N-ethylaniline in the presence of a base such as potassium carbonate in DMF to form N-[3-(N-ethylanilino)propyl]-8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-ylamine.", "Step 2: Purify the intermediate by column chromatography.", "Step 3: React the intermediate with 3-(diethylamino)propionyl chloride in the presence of a base such as triethylamine in DMF to form N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide.", "Step 4: Purify the final product by column chromatography." ] }

CAS RN

688054-99-1

Molecular Formula

C23H26N4O4S

Molecular Weight

454.55

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32)

InChI Key

DDUPUJYUGGGCKA-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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